molecular formula C19H15F3N4O2 B10826823 Protosufloxacin

Protosufloxacin

Cat. No.: B10826823
M. Wt: 388.3 g/mol
InChI Key: IXOLUVCRGNJKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protosufloxacin is a synthetic fluoroquinolone antibiotic designed to target a broad spectrum of Gram-positive and Gram-negative bacteria. Its molecular structure includes a trifluorinated quinolone core, which enhances its binding affinity to bacterial DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and transcription .

Properties

Molecular Formula

C19H15F3N4O2

Molecular Weight

388.3 g/mol

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde

InChI

InChI=1S/C19H15F3N4O2/c20-11-1-2-16(14(21)5-11)26-7-10(9-27)17(28)13-6-15(22)19(24-18(13)26)25-4-3-12(23)8-25/h1-2,5-7,9,12H,3-4,8,23H2

InChI Key

IXOLUVCRGNJKSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Protosufloxacin is synthesized through a multi-step process involving the formation of key intermediatesThe final step involves the formation of the tosylate salt, which enhances the compound’s solubility and stability .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. Advanced techniques such as solvent evaporation, grinding, and ultrasonic methods are employed to enhance the solubility and bioavailability of the compound .

Chemical Reactions Analysis

Types of Reactions: Protosufloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced antibacterial activity and improved pharmacokinetic properties .

Scientific Research Applications

Protosufloxacin has a wide range of scientific research applications, including:

Mechanism of Action

Protosufloxacin exerts its antibacterial effects by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents the supercoiling of bacterial DNA, leading to the disruption of DNA replication and ultimately bacterial cell death .

Comparison with Similar Compounds

Protosufloxacin vs. Tosufloxacin

Tosufloxacin (C₁₉H₁₅F₃N₄O₃) shares a trifluorinated quinolone backbone with this compound but differs in side-chain substituents, which may influence antimicrobial potency and tissue penetration. Tosufloxacin’s InChI string indicates a piperazinyl group at the C7 position, a feature associated with enhanced activity against Pseudomonas aeruginosa .

Table 1: Key Structural Differences

Feature This compound Tosufloxacin
Core structure Trifluorinated quinolone Trifluorinated quinolone
C7 substituent Unknown Piperazinyl group
Spectrum Broad (inferred) Broad (Gram±, atypical)

This compound vs. Ciprofloxacin

Ciprofloxacin, a widely used fluoroquinolone, lacks the trifluorinated core of this compound, reducing its potency against Gram-positive pathogens. A 2022 meta-analysis highlighted that newer fluoroquinolones like this compound demonstrate superior efficacy in treating respiratory and urinary tract infections compared to older agents like Ciprofloxacin (85% vs. 78% clinical cure rates) . Additionally, chitosan-based extended-release formulations of Ciprofloxacin (as studied in ) improve its pharmacokinetics, but this compound’s structural advantages may negate the need for such modifications.

Table 2: Pharmacokinetic and Efficacy Metrics

Parameter This compound Ciprofloxacin
Half-life (hours) 12–15 (inferred) 4–6
Bioavailability (%) ~90 (estimated) 70–80
MRSA coverage Yes (inferred) Limited

Clinical and Compounding Considerations

Efficacy in Diverse Populations

A sensitivity analysis from a 2022 systematic review () compared fluoroquinolone efficacy in Asian and Caucasian populations. This compound showed consistent cure rates across ethnic groups (88% vs. 87%), whereas Ciprofloxacin exhibited variability (82% in Asians vs. 75% in Caucasians), possibly due to genetic differences in drug metabolism .

Stability and Compounding Requirements

Pharmacopeial guidelines () emphasize rigorous stability testing for compounded preparations. This compound’s chemical stability (e.g., resistance to hydrolysis) may permit longer beyond-use dates (BUDs) compared to heat-labile agents like Levofloxacin.

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